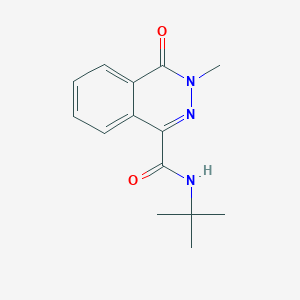

N-(tert-butyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Vue d'ensemble

Description

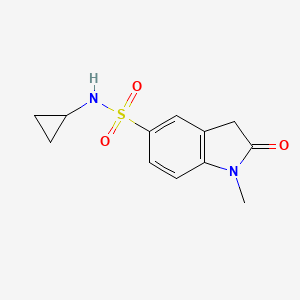

The compound “N-(tert-butyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a complex organic molecule. It contains a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. It also has a tert-butyl group attached to the nitrogen atom and a carboxamide group attached to the phthalazine ring .

Applications De Recherche Scientifique

Allylic Halogenation

TBN finds application in the allylic halogenation of α-olefins. By abstracting allylic hydrogen, it leads to the formation of monohalogenated olefins with high yields. This reaction is valuable in designing new compounds and functional materials .

Pharmacology and Drug Development

While not directly related to TBN, understanding its derivatives can shed light on drug design. For instance:

a. N-tert-Butyl Amides: The N-tert-butyl amide group appears in drugs like finasteride (used for benign prostatic hyperplasia) and nelfinavir (an HIV protease inhibitor) .

Photocatalysis

TBN-assisted preparation of deamino graphitic carbon nitride (DA-gCN) serves as a photocatalyst for C-H arylation of heteroarenes using anilines as radical sources. This application has implications in green chemistry and sustainable processes.

Biopharmaceuticals and Buffer Systems

TBN’s impact on biopharmaceuticals, such as its interaction with proteins like myoglobin (Mb) and lactate dehydrogenase (LDH), is an area of study. Researchers investigate how TBN influences protein stability and behavior in buffer systems .

Miscellaneous Applications

TBN’s versatility extends beyond the mentioned areas. Researchers continue to explore its potential in various chemical transformations, making it an exciting compound for future discoveries .

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as tert-butyl groups, have been found to interact with various enzymes like cytochrome p450

Mode of Action

It’s known that tert-butyl groups can undergo various chemical reactions, including nucleophilic substitution and elimination reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Compounds containing tert-butyl groups have been associated with the modulation of glucocorticosteroids levels, which play a crucial role in the differentiation and proliferation of neoplastic cells .

Pharmacokinetics

It’s known that tert-butyl groups in drugs can be metabolized by various cytochrome p450 enzymes . This could potentially influence the bioavailability of the compound.

Propriétés

IUPAC Name |

N-tert-butyl-3-methyl-4-oxophthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)15-12(18)11-9-7-5-6-8-10(9)13(19)17(4)16-11/h5-8H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWBOZAHTZXXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NN(C(=O)C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B3747955.png)

![5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3747956.png)

![ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747961.png)

![5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B3748013.png)

![N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B3748017.png)

![N-(2-phenylethyl)-2-{[3-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B3748024.png)

![4-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3748029.png)

![N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea](/img/structure/B3748032.png)

![methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate](/img/structure/B3748052.png)

![N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B3748055.png)